molecular formula C21H19BrFN3O2S B3206388 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1040668-34-5

2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3206388
CAS No.: 1040668-34-5
M. Wt: 476.4 g/mol
InChI Key: CZTSZUUJHBOYRB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3-oxazole core substituted with a 3-bromophenyl group and a sulfanyl linker, connected to a piperazine-ethanone moiety bearing a 2-fluorophenyl substituent. Such hybrid structures are often explored for their affinity to neurological targets (e.g., serotonin receptors) or enzyme inhibition (e.g., aromatase) .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O2S/c22-16-5-3-4-15(12-16)19-13-24-21(28-19)29-14-20(27)26-10-8-25(9-11-26)18-7-2-1-6-17(18)23/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTSZUUJHBOYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The final compound is obtained by coupling the oxazole, bromophenyl, and piperazine moieties under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.

    Chemical Research: The compound serves as a model for studying the reactivity and properties of similar structures.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The oxazole and piperazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Linker and Core Variations :

    • The sulfanyl linker in the target compound (vs. ethoxy in or two-carbon in ) may influence metabolic stability. Thioethers are prone to oxidation, which could shorten half-life compared to ether-linked analogs .
    • Piperazine substitution at the 2-fluorophenyl position (target compound) vs. 4-fluorobenzyl () introduces steric hindrance, possibly altering receptor-binding conformations .

Pharmacological and Physicochemical Properties

Table 3: Predicted Properties Based on Analogs
Property Target Compound 2g () 5i ()
LogP (lipophilicity) ~3.5 (estimated) ~2.8 ~4.1
Solubility (mg/mL) Low (bromine, aromatic rings) Moderate (polar coumarin core) Low (bulky benzimidazole)
Metabolic Stability Moderate (sulfanyl oxidation risk) High (ether linker) Low (oxadiazole hydrolysis)
  • Aromatase Inhibition : ’s compound 5i shows inhibitory activity, but the target compound’s oxazole core lacks the benzimidazole-oxadiazole motif critical for binding in 5i .

Biological Activity

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several functional groups:

  • Oxazole ring : Known for its biological activity.
  • Bromophenyl group : Enhances hydrophobic interactions.
  • Piperazine moiety : Often associated with pharmacological activity.

Its molecular formula is C18H18BrN3O2SC_{18}H_{18}BrN_{3}O_{2}S with a molecular weight of approximately 417.3 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Bromophenyl Group : Halogenation reactions are commonly used.
  • Attachment of the Sulfanyl Group : This is often done via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing oxazole rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .

Anticancer Potential

Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines by targeting specific signaling pathways and inhibiting tubulin polymerization .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, potentially altering signaling cascades.
  • DNA Interaction : There is potential for binding to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study reported that oxazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 20–40 µM against Staphylococcus aureus, indicating promising antibacterial properties .
  • Anticancer Research : Another study highlighted that oxadiazole derivatives showed significant inhibition on tubulin polymerization and caused mitotic arrest in cancer cell lines like A431 human epidermoid cells .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC 20–40 µM
AnticancerA431 CellsInduced apoptosis
Enzyme InhibitionVarious enzymesInhibition observed

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of a bromophenyl-oxazole precursor with a sulfhydryl agent (e.g., thiourea derivatives) to form the oxazole-thioether intermediate.
  • Step 2: Coupling the thioether intermediate with a fluorophenyl-piperazine moiety via nucleophilic substitution or amide-bond formation.
  • Purification: Column chromatography (silica gel) using gradients of ethyl acetate/petroleum ether (1:1) is standard, achieving yields ~48% . Key Conditions:
  • Reflux in ethanol with K2_2CO3_3 as a base .

  • Deprotection with trifluoroacetic acid (TFA) in dichloromethane .

    Table 1: Example Synthesis Workflow

    StepReagents/ConditionsPurposeOutcome
    1SOCl2_2, 1033 K, 5 hChlorinationAcid chloride formed
    2Ethanol, K2_2CO3_3, refluxPiperazine couplingIntermediate oil
    3TFA/DCM, 12 hDeprotectionSalt formation
    4Column chromatographyPurification48% yield

Q. How is the compound characterized structurally and chemically?

Methodological Answer:

  • X-ray crystallography confirms molecular geometry (e.g., piperazine ring conformation and halogen bonding) .
  • NMR spectroscopy (1^1H, 13^{13}C, 19^{19}F) identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected ~500 Da) .
  • HPLC assesses purity (>95% for biological assays) .

Table 2: Key Spectroscopic Data

TechniqueTarget FeatureReference
1^1H NMRFluorophenyl protons (δ 7.2–7.8)
X-rayPiperazine dihedral angles
HRMSExact mass confirmation

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with DMF to enhance solubility of aromatic intermediates .
  • Catalyst Screening: Use Pd-based catalysts for Suzuki-Miyaura coupling of bromophenyl groups (unlike traditional SNAr) .
  • Temperature Control: Gradual heating (70–80°C) reduces side reactions (e.g., oxazole ring decomposition) .
  • Scale-Up Challenges: Implement flow chemistry for safer handling of reactive intermediates (e.g., TFA) .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation: Cross-check receptor-binding data (e.g., fluorophenyl-piperazine’s dopamine D2/D3 affinity) using radioligand displacement and functional cAMP assays .
  • Metabolic Stability: Test liver microsome stability to rule out false negatives from rapid degradation .
  • Structural Analog Comparison: Compare with analogs (e.g., 4-(3-bromophenyl)-1,2,4-oxadiazole derivatives) to isolate SAR trends .

Table 3: Example SAR Insights

SubstituentActivity (IC50_{50})Mechanism
3-Bromophenyl12 nMDopamine D3 antagonism
4-Fluorophenyl85 nMReduced selectivity

Q. What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Model interactions with dopamine receptors using crystallographic receptor structures (PDB: 3PBL) .
  • MD Simulations (GROMACS): Assess piperazine ring flexibility and halogen-bond stability over 100-ns trajectories .
  • ADMET Prediction (SwissADME): Estimate logP (~3.5) and blood-brain barrier permeability for CNS targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one

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